[3H]pemetrexed
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Overview
Description
[3H]pemetrexed is a radiolabeled form of pemetrexed, a multi-targeted antifolate cytotoxic agent. Pemetrexed is primarily used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. It works by disrupting folate-dependent metabolic processes essential for cell replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pemetrexed involves several steps. One method starts with the condensation of ethyl cyanoacetate with 2-bromoacetaldehyde diethylacetal, followed by cyclization with guanidine and sodium ethoxide to form a pyrimidinone intermediate. This intermediate undergoes further reactions, including acylation, iodination, and condensation with N-(4-ethynylbenzoyl)-L-glutamic acid dimethyl ester, to yield the final product .
Industrial Production Methods
Industrial production of pemetrexed typically involves optimizing the synthetic route for higher yield and purity. This includes steps like saponification, hydrogenation, and crystallization under controlled conditions to ensure the stability and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Pemetrexed undergoes various chemical reactions, including:
Oxidation: Pemetrexed can be oxidized under specific conditions to form different derivatives.
Reduction: Hydrogenation of intermediates is a common step in its synthesis.
Substitution: Halogenation and other substitution reactions are used to modify its structure.
Common Reagents and Conditions
Common reagents used in the synthesis of pemetrexed include:
- Ethyl cyanoacetate
- 2-bromoacetaldehyde diethylacetal
- Guanidine
- Sodium ethoxide
- N-iodosuccinimide
- Tetrakis(triphenylphosphine)palladium
- CuI .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield pemetrexed .
Scientific Research Applications
Pemetrexed has a wide range of scientific research applications:
- Chemistry : Used as a model compound in studies of antifolate drugs.
- Biology : Investigated for its effects on cellular metabolism and replication.
- Medicine : Primarily used in chemotherapy for lung cancer and mesothelioma.
- Industry : Employed in the development of new antifolate drugs and cancer treatments .
Mechanism of Action
Pemetrexed exerts its effects by inhibiting several key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. This disruption of folate-dependent processes inhibits DNA synthesis and cell replication, leading to the death of rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methotrexate : Another antifolate drug used in cancer treatment.
- Raltitrexed : A thymidylate synthase inhibitor with similar applications.
- Pralatrexate : A folate analog used in the treatment of certain types of lymphoma .
Uniqueness
Pemetrexed is unique in its multi-targeted approach, inhibiting multiple enzymes involved in folate metabolism. This broad-spectrum activity makes it effective against a variety of cancer types, including those resistant to other antifolate drugs .
Properties
IUPAC Name |
2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXPDJSOTKVWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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